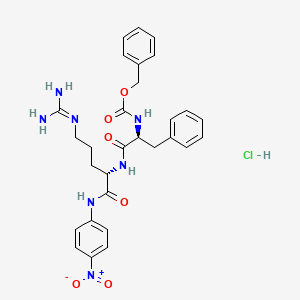

N-benciloxi carbonil-L-fenilalanina-L-arginina-p-nitroanilida clorhidrato

Descripción general

Descripción

Z-Phe-Arg-pNA hydrochloride, also known as Z-FR-pNA, is a sensitive chromogenic substrate . It is used for cathepsin L and papain, and is also cleaved by falcipain 2 . The CAS Number (net) is 117761-01-0 .

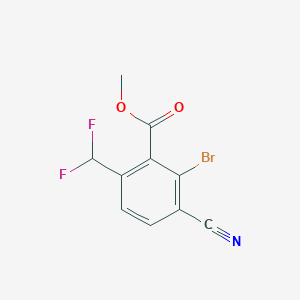

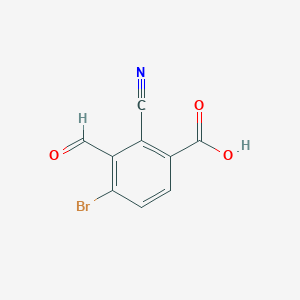

Molecular Structure Analysis

The molecular weight of Z-Phe-Arg-pNA hydrochloride is 612.09 . Its sum formula is C₂₉H₃₃N₇O₆ · HCl .Chemical Reactions Analysis

Z-Phe-Arg-pNA hydrochloride acts as a substrate for certain enzymes. It is known to be cleaved by cathepsin L, papain, and falcipain 2 .Physical And Chemical Properties Analysis

Z-Phe-Arg-pNA hydrochloride has a molecular weight of 612.07700 . It is recommended to be stored at temperatures below -15°C .Aplicaciones Científicas De Investigación

Sustrato de Cathepsina

N-benciloxi carbonil-L-fenilalanina-L-arginina-p-nitroanilida clorhidrato sirve como sustrato para las catepsinas B, K, L y S . Las catepsinas son proteasas involucradas en el catabolismo de proteínas, y su actividad se puede estudiar utilizando este compuesto.

Sustrato de Papaína

La papaína es una cisteína proteasa de la planta de papaya. This compound se puede utilizar como sustrato en estudios que involucran papaína .

Sustrato de Tripsina

La tripsina es una enzima que descompone las proteínas en el sistema digestivo. This compound se puede utilizar como sustrato para la tripsina, lo que ayuda en el estudio de la actividad de esta enzima .

Sustrato de Calicreína Plasmática

La calicreína plasmática es una serina proteasa presente en el plasma sanguíneo. Desempeña un papel crucial en la coagulación de la sangre, la inflamación y otros procesos fisiológicos. This compound se puede utilizar como sustrato para la calicreína plasmática .

Análisis de Inhibidores

El compuesto se puede utilizar en la detección de inhibidores. Al observar la liberación de pNA (p-nitroanilida), los investigadores pueden monitorear la actividad de varias enzimas y determinar la efectividad de posibles inhibidores .

Análisis Cinético

This compound se puede utilizar en el análisis cinético de las enzimas para las que sirve como sustrato. Al monitorear la liberación de pNA, los investigadores pueden estudiar la cinética de estas enzimas .

Mecanismo De Acción

Target of Action

Z-Phe-Arg-pNA hydrochloride is a chromogenic substrate primarily for cathepsins B, K, L, and S, as well as papain, trypsin, and plasma kallikrein . These enzymes play crucial roles in various biological processes, including protein degradation and regulation of key physiological pathways.

Mode of Action

The compound works by interacting with its target enzymes. It is cleaved by these enzymes, leading to the release of p-nitroaniline (pNA), which can be monitored at 405-410 nm . This property makes Z-Phe-Arg-pNA hydrochloride useful for inhibitor screening and kinetic analysis .

Result of Action

The cleavage of Z-Phe-Arg-pNA hydrochloride by its target enzymes results in the release of pNA, leading to an increase in fluorescence that can be monitored . This provides a measurable output that can be used to assess the activity of the enzymes and the effectiveness of potential inhibitors.

Action Environment

The action of Z-Phe-Arg-pNA hydrochloride is influenced by various environmental factors. For instance, the pH of the environment can affect enzyme activity and thus the rate at which the compound is cleaved . Additionally, factors such as temperature and the presence of other substances (e.g., inhibitors or activators) can also influence the compound’s action, efficacy, and stability.

Safety and Hazards

Direcciones Futuras

The use of Z-Phe-Arg-pNA hydrochloride and similar substrates in research is ongoing. For example, a study demonstrated that using Glp-Phe-Gln-pNA in combination with a commercially available substrate, Z-Arg-Arg-pNA, provided differential determination of cathepsins L and B . This suggests potential future applications in the differential determination of similar enzymes.

Análisis Bioquímico

Biochemical Properties

Z-Phe-Arg-pNA hydrochloride plays a crucial role in biochemical reactions as a substrate for various proteases. It interacts with enzymes such as cathepsins B, K, L, and S, papain, trypsin, and plasma kallikrein . The nature of these interactions involves the cleavage of the peptide bond between phenylalanine and arginine, resulting in the release of p-nitroaniline, which can be monitored spectrophotometrically at 405-410 nm . This property makes Z-Phe-Arg-pNA hydrochloride an essential tool for studying enzyme activity and screening potential inhibitors.

Cellular Effects

Z-Phe-Arg-pNA hydrochloride influences various cellular processes by serving as a substrate for proteases that regulate cell function. The compound’s interaction with cathepsins and other proteases can impact cell signaling pathways, gene expression, and cellular metabolism . For example, the cleavage of Z-Phe-Arg-pNA hydrochloride by cathepsins can lead to the activation or inhibition of specific signaling cascades, affecting processes such as apoptosis, autophagy, and inflammation.

Molecular Mechanism

The molecular mechanism of Z-Phe-Arg-pNA hydrochloride involves its binding to the active site of proteases, where it undergoes enzymatic cleavage. This cleavage releases p-nitroaniline, which can be quantitatively measured . The interaction with proteases such as cathepsins B, K, L, and S, papain, trypsin, and plasma kallikrein is characterized by the hydrolysis of the peptide bond between phenylalanine and arginine . This mechanism allows researchers to study enzyme kinetics, substrate specificity, and the effects of potential inhibitors.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Z-Phe-Arg-pNA hydrochloride can change over time due to factors such as stability and degradation. The compound is stable when stored at -20°C and can be used for long-term studies . Its activity may decrease over time if not stored properly. In vitro and in vivo studies have shown that Z-Phe-Arg-pNA hydrochloride can have long-term effects on cellular function, depending on the duration of exposure and the specific experimental conditions .

Dosage Effects in Animal Models

The effects of Z-Phe-Arg-pNA hydrochloride in animal models vary with different dosages. At lower doses, the compound can effectively serve as a substrate for protease activity assays without causing significant toxicity . At higher doses, Z-Phe-Arg-pNA hydrochloride may exhibit toxic or adverse effects, including potential impacts on cellular function and overall health . Threshold effects and dose-response relationships are important considerations in designing experiments involving this compound.

Metabolic Pathways

Z-Phe-Arg-pNA hydrochloride is involved in metabolic pathways related to protease activity. It interacts with enzymes such as cathepsins and other proteases, which play roles in protein degradation and processing . The hydrolysis of Z-Phe-Arg-pNA hydrochloride by these enzymes can affect metabolic flux and the levels of specific metabolites, providing insights into the regulation of proteolytic pathways and their physiological significance .

Transport and Distribution

Within cells and tissues, Z-Phe-Arg-pNA hydrochloride is transported and distributed based on its interactions with transporters and binding proteins. The compound’s solubility in methanol and DMSO facilitates its use in various experimental setups . Its localization and accumulation within specific cellular compartments can influence its activity and the outcomes of biochemical assays .

Subcellular Localization

The subcellular localization of Z-Phe-Arg-pNA hydrochloride is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This localization can affect the compound’s activity and function, as it interacts with proteases within different cellular environments . Understanding the subcellular distribution of Z-Phe-Arg-pNA hydrochloride is essential for interpreting the results of biochemical assays and elucidating its role in cellular processes.

Propiedades

IUPAC Name |

benzyl N-[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-(4-nitroanilino)-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]carbamate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H33N7O6.ClH/c30-28(31)32-17-7-12-24(26(37)33-22-13-15-23(16-14-22)36(40)41)34-27(38)25(18-20-8-3-1-4-9-20)35-29(39)42-19-21-10-5-2-6-11-21;/h1-6,8-11,13-16,24-25H,7,12,17-19H2,(H,33,37)(H,34,38)(H,35,39)(H4,30,31,32);1H/t24-,25-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQLJPMRKMUZNKZ-DKIIUIKKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)OCC3=CC=CC=C3.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)OCC3=CC=CC=C3.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H34ClN7O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

612.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

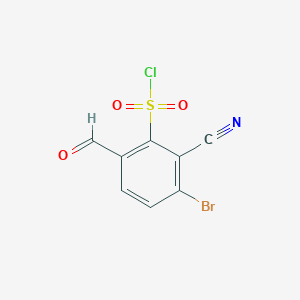

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1,3-Dioxo-2-propyl-2,3-dihydro-1H-benzo[de]isoquinolin-6-yl palmitate](/img/structure/B1460501.png)